8-(methoxymethyl)-6,12-dimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene
Overview
Description
4-(methoxymethyl)-2,6-dimethyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazole is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple fused rings, including pyridine, thieno, pyrimidine, and benzimidazole moieties. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-2,6-dimethyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazole typically involves multi-step reactions. One common approach is the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives in ethanol under basic catalysis conditions . This method yields the target compound in good yield (71%) and involves the formation of multiple bonds to construct the fused ring system.
Industrial Production Methods
Industrial production methods for such complex heterocyclic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening of catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(methoxymethyl)-2,6-dimethyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
4-(methoxymethyl)-2,6-dimethyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-2,6-dimethyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazole involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of various biological pathways. The exact mechanism depends on the specific biological activity being investigated and may involve inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fused heterocyclic systems, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share structural similarities and have been studied for their biological activities.
Thieno[2,3-b]pyridines: These compounds also contain fused thieno and pyridine rings and are of interest for their potential therapeutic applications.
Uniqueness
The uniqueness of 4-(methoxymethyl)-2,6-dimethyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazole lies in its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
8-(methoxymethyl)-6,12-dimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-10-8-12(9-24-3)15-16-17(25-19(15)20-10)18-22-13-6-4-5-7-14(13)23(18)11(2)21-16/h4-8,11,21H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRXLJKYKAYKJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2=C(C3=NC4=CC=CC=C4N13)SC5=NC(=CC(=C25)COC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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